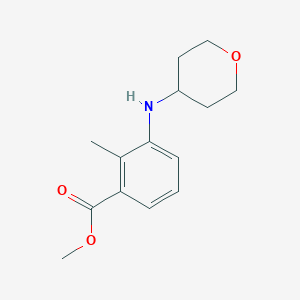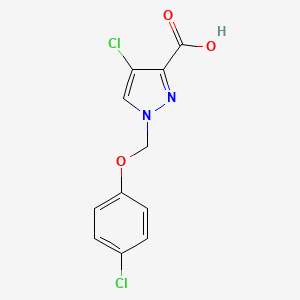
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring substituted with amino and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which undergoes fluorination to introduce the difluoro groups.
Amination: The fluorinated cyclohexane derivative is then subjected to amination to introduce the amino group.
Carbamate Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
化学反応の分析
Types of Reactions
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its stability and reactivity
作用機序
The mechanism of action of tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity. The difluoro groups enhance the compound’s binding affinity and specificity, while the carbamate moiety provides stability and resistance to metabolic degradation .
類似化合物との比較
Similar Compounds
tert-Butyl ((1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate): Similar in structure but differs in the bicyclic ring system and the position of the amino group.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the tert-butyl carbamate protecting group.
Uniqueness
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate is unique due to the presence of both difluoro and amino groups on the cyclohexyl ring, which imparts distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and material sciences .
特性
分子式 |
C11H20F2N2O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
tert-butyl N-[(1S,5R)-5-amino-3,3-difluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-4-7(14)5-11(12,13)6-8/h7-8H,4-6,14H2,1-3H3,(H,15,16)/t7-,8+/m1/s1 |
InChIキー |
SQCWSHBAIPRRPJ-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC(C1)(F)F)N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)








